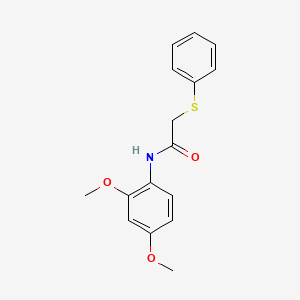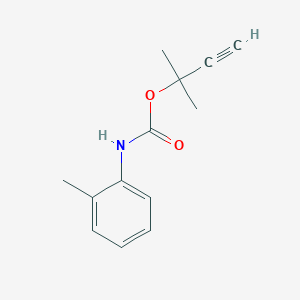
2-methylbut-3-yn-2-yl N-(2-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbut-3-yn-2-yl N-(2-methylphenyl)carbamate is an organic compound with a complex structure that includes both alkyne and carbamate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylbut-3-yn-2-yl N-(2-methylphenyl)carbamate typically involves the reaction of 2-methylbut-3-yn-2-ol with 2-methylphenyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the carbamate linkage .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature and pressure are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbut-3-yn-2-yl N-(2-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products
Oxidation: Products may include diketones or carboxylic acids.
Reduction: Products may include alkanes or alkenes.
Substitution: Products may include substituted carbamates or ureas.
Wissenschaftliche Forschungsanwendungen
2-Methylbut-3-yn-2-yl N-(2-methylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 2-methylbut-3-yn-2-yl N-(2-methylphenyl)carbamate exerts its effects involves interactions with specific molecular targets. The alkyne group can participate in click chemistry reactions, while the carbamate group can interact with enzymes or proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbut-3-yn-2-ol: A precursor in the synthesis of the carbamate compound.
2-Methylbut-3-yn-2-yl acetate: Another derivative of 2-methylbut-3-yn-2-ol with different functional groups.
2-Methyl-3-butyn-2-amine: A related compound with an amine group instead of a carbamate.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
2-methylbut-3-yn-2-yl N-(2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-5-13(3,4)16-12(15)14-11-9-7-6-8-10(11)2/h1,6-9H,2-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYJTHOYDLXOFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OC(C)(C)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-methylphenyl)acetate](/img/structure/B5738769.png)
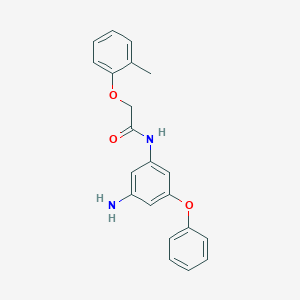

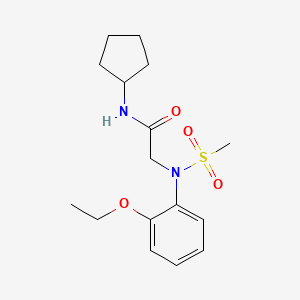
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5738795.png)
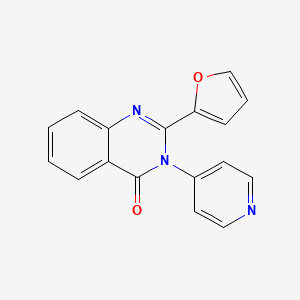
![N-(4-methoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B5738804.png)
![N-(3,4-dimethylphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B5738812.png)
![1-[(4-ethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5738822.png)
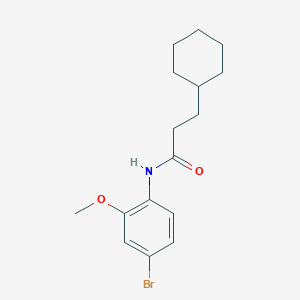
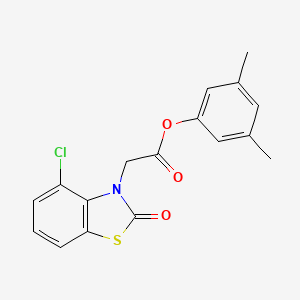
![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5738839.png)
![3-Chloro-4-[(2-nitrophenyl)methoxy]benzaldehyde](/img/structure/B5738850.png)
